molecular formula C19H22N6O3 B2942608 8-(4-Ethoxyphenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921811-33-8

8-(4-Ethoxyphenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No.: B2942608
CAS No.: 921811-33-8
M. Wt: 382.424
InChI Key: FITXYEPAXMRVLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazole derivatives are preferred structural moieties in the development of new drugs with a wide range of pharmacological activity . This is due to the fact that the triazole ring can be considered a bioisostere of an amide, ester, or carboxyl groups . They have relatively low toxicity, good pharmacokinetic and pharmacodynamic properties, and resistance to metabolic degradation .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves various methods, including reactions involving the reaction of isothiocyanates with hydrazides , the reaction of 1,3,4-oxadiazoles with hydrazine , by thermal cyclization of acylated thiosemicarbazides , or by reaction between carboxylic acids with hydrazinecarbothiohydrazides .


Molecular Structure Analysis

Structurally, there are two types of five-membered triazoles: 1,2,3-triazole and 1,2,4-triazole . Both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives are diverse and depend on the specific compound. For example, 4-Phenyl-1,2,4-triazoline-3,5-dione can be used as a dehydrogenating agent to synthesize annulated dihydropyridazines by inverse [4+2] cycloaddition reaction between cyclic alkenes and 1,2,4,5-tetrazines .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on the specific compound. For example, the IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

Antimicrobial Activities

Some derivatives of 1,2,4-triazole, including compounds similar to the specified chemical, have been synthesized and evaluated for their antimicrobial properties. Such derivatives have exhibited good to moderate activity against various microorganisms, indicating potential applications in the development of new antimicrobial agents (Bektaş et al., 2007).

Antioxidant and Anticancer Activity

Novel derivatives of 1,2,4-triazole have shown significant antioxidant and anticancer activities. These compounds have been tested against various cell lines, including human glioblastoma and breast cancer cells. Some of these derivatives exhibited higher antioxidant activity than ascorbic acid, a well-known antioxidant. This suggests a potential role in cancer treatment and prevention (Tumosienė et al., 2020).

Fluorescent Properties for Imaging

Certain 1,2,4-triazole derivatives have been identified as blue-emitting fluorophores. These compounds have unique absorption and emission properties, making them useful for imaging applications. Their stability and fluorescent characteristics in various solvents highlight their potential in bioimaging and analytical chemistry (Padalkar et al., 2015).

Tetrel Bonding Interactions

Research has been conducted on triazole derivatives with α-ketoester functionality, revealing insights into π-hole tetrel bonding interactions. These studies contribute to a deeper understanding of molecular interactions and could inform the design of new materials or pharmaceutical compounds (Ahmed et al., 2020).

Potential Anti-Tumor Agents

Triazole derivatives have been explored as key precursors for the synthesis of triazines and triazepines with potential anti-tumor properties. These compounds have shown promising results against certain cancer cell lines, suggesting a pathway for the development of new anticancer drugs (Badrey & Gomha, 2012).

Mechanism of Action

Future Directions

The future directions of research on 1,2,4-triazole derivatives are likely to involve the development of new drugs with a wide range of pharmacological activity. This is due to the fact that the triazole ring can be considered a bioisostere of an amide, ester, or carboxyl groups . The number of studies on the antiviral properties of 1,2,4-triazole derivatives has significantly increased in recent years .

Properties

IUPAC Name

8-(4-ethoxyphenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-6-28-13-9-7-12(8-10-13)15-20-21-18-24(11(2)3)14-16(25(15)18)22(4)19(27)23(5)17(14)26/h7-11H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITXYEPAXMRVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3C(C)C)C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.